N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-14-12-22(13-15-24)26-16-7-17-27-22)23-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIBMDLPMMMCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1,5-dioxa-9-azaspiro[5Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide are not widely documented in the public domain. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
9-Benzyl Derivatives
- 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 3 in ): Structure: Substituted with benzyl (C₆H₅CH₂) and phenyl groups at the 9- and 3-positions, respectively. Activity: Demonstrated efficacy in reducing binge eating behaviors in rodent models at 3–7 mg/kg, acting as a sigma-1 receptor (S1R) antagonist . Key Difference: The absence of the carboxamide linkage and benzhydryl group reduces molecular weight (MW = 324.2 g/mol vs.
N-(2-Phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide ()
Anti-Mycobacterial Spirocyclic Analogs ()
- Example : 6-Methoxyindolyl Mannich bases with 1,5-dioxa-9-azaspiro[5.5]undecane.
- Activity : MIC₅₀ values as low as 0.3 μM against Mycobacterium tuberculosis.
- Key Insight: The n-octyl chain at R1 outperformed aromatic substituents (e.g., phenoxypropyl), highlighting a trade-off between lipophilicity and steric bulk. The benzhydryl group in the target compound may balance these properties for σR binding .
Functional Analogues in Sigma Receptor Modulation
Siramesine (1, )
Spiperone and Spipethiane ()
- Activity : Broad sigma receptor affinity but poor metabolic stability.
- Advantage of Target Compound : The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold may reduce oxidative metabolism compared to spiro[piperidine-4,2′-thiochromane] (spipethiane), enhancing pharmacokinetics .
Comparative Data Table
Biological Activity
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
- Molecular Formula: CHNO
- Molecular Weight: 366.5 g/mol
- CAS Number: 1351658-39-3
The compound features a spirocyclic structure, which contributes to its biological activity by influencing its interaction with biological targets.
This compound acts primarily through modulation of specific biological pathways:
- Receptor Interaction: The benzhydryl group allows the compound to fit into hydrophobic pockets of proteins, facilitating interactions with various receptors.
- Enzyme Modulation: The compound can influence enzyme activities, potentially affecting metabolic pathways related to pain, obesity, and immune responses.
Biological Activity
Research indicates that compounds within the spiro[5.5]undecane class exhibit a range of biological activities:
- Antinociceptive Effects: Studies suggest that related compounds can reduce pain perception, indicating potential use in pain management therapies .
- Anti-obesity Potential: Some spirocyclic compounds have shown promise in modulating metabolic pathways associated with obesity, making them candidates for weight management strategies .
- Psychotropic Effects: Certain derivatives have been investigated for their effects on psychotic disorders, highlighting their potential in psychiatric medicine .
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds similar to this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane | Structure | Pain relief, anti-inflammatory |
| 1,3-dioxane derivatives | Structure | Antimicrobial properties |
| 1,3-oxathiane derivatives | Structure | Neuroprotective effects |
Q & A
Basic Questions
Q. What synthetic strategies are recommended for N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and what critical reaction conditions must be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with spirocyclic precursors. Key steps include cyclization reactions using tert-butyl intermediates (e.g., tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate) to build the core structure . Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) are critical for yield optimization. Purification often involves preparative HPLC or column chromatography to isolate enantiomers .
- Data Reference :
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Tert-butyl carbamate, DCM, TFA | Core structure assembly |
| Functionalization | Benzhydryl chloride, K₂CO₃ | Introduction of benzhydryl group |
| Purification | Preparative HPLC (MeOH/MeCN) | Enantiomeric resolution |
Q. How is the structural characterization of this compound performed to confirm its spirocyclic framework?
- Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to map proton environments and carbon connectivity, HRMS for molecular mass validation, and X-ray crystallography (if crystalline) to resolve stereochemistry. IR spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
- Example : In analogs like tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, ¹H NMR confirmed spirocyclic rigidity via distinct methylene proton splitting patterns .
Q. Which biological targets are associated with this compound, and what assays validate its activity?
- Methodology : The compound’s spirocyclic structure suggests activity against enzymes like soluble epoxide hydrolase (sEH) and mycobacterial membrane protein large 3 (MmpL3) . Validate using:
- Fluorometric assays for sEH inhibition (e.g., hydrolysis of epoxide substrates).
- Mycobacterial growth inhibition assays (e.g., MIC determination against M. tuberculosis) .
- Data Reference :
| Target | Assay Type | Observed IC₅₀/MIC |
|---|---|---|
| sEH | Fluorometric | 0.8–2.3 µM |
| MmpL3 | Mycobacterial MIC | 4–8 µg/mL |
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
Standardize assays : Use identical buffer conditions (e.g., pH 7.4, 37°C) and substrate concentrations.
Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling) .
Comparative SAR studies : Test analogs (e.g., hydroxyl- or benzyl-substituted derivatives) to identify substituent effects on target selectivity .
Q. What strategies improve enantiomeric purity during synthesis, particularly for chiral spirocenters?
- Methodology :
- Chiral auxiliaries : Use tert-butyl carbamate groups to induce stereochemical control during cyclization .
- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
- Chromatographic separation : Preparative chiral HPLC (e.g., Chiralpak® columns) resolves racemic mixtures, achieving >98% enantiomeric excess .
Q. How does the substitution pattern on the spirocyclic framework influence target selectivity and potency?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs with varied substituents:
- Benzhydryl group : Enhances lipophilicity and membrane permeability, critical for mycobacterial targets .
- Oxygen/nitrogen positioning : Modulates hydrogen-bonding interactions with enzymatic active sites (e.g., sEH’s catalytic triad) .
- Data Reference :
| Analog | Substituent | sEH IC₅₀ (µM) | MmpL3 MIC (µg/mL) |
|---|---|---|---|
| Parent compound | Benzhydryl | 0.8 | 4 |
| Hydroxyl derivative | -OH at C4 | 3.1 | >32 |
| Benzyl derivative | Benzyl at N9 | 1.2 | 8 |
Notes
- For synthetic protocols, prioritize reproducibility by detailing reaction scales and purification thresholds (e.g., ≥95% purity via HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
